2-{4-[5-Tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol
Description
This compound features a pyrazolo[1,5-a]pyrimidine core substituted with:
- 5-position: A tert-butyl group, enhancing steric bulk and lipophilicity.
- 3-position: A 4-chlorophenyl group, contributing to hydrophobic interactions and electron-withdrawing effects.
Its molecular formula is C₂₃H₂₉ClN₆O, with a molecular weight of 440.97 g/mol. The ethanol substituent distinguishes it from analogs with non-polar or rigid substituents (e.g., morpholine, trifluoromethyl groups) .
Properties
IUPAC Name |
2-[4-[5-tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClN5O/c1-22(2,3)19-14-20(27-10-8-26(9-11-27)12-13-29)28-21(25-19)18(15-24-28)16-4-6-17(23)7-5-16/h4-7,14-15,29H,8-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPKKYYNQCVRFPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=C(C=NN2C(=C1)N3CCN(CC3)CCO)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[5-Tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the tert-butyl and chlorophenyl groups: These groups are introduced through substitution reactions using tert-butyl and chlorophenyl reagents.
Attachment of the piperazine ring: The piperazine ring is attached via nucleophilic substitution reactions.
Addition of the ethanol group: The final step involves the addition of the ethanol group to the piperazine ring through an alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-{4-[5-Tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or dealkylated products.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation. It targets specific kinases involved in cancer progression, demonstrating selective toxicity towards cancer cells while sparing normal cells.
- Anti-inflammatory Properties : Research indicates that this compound can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
2. Biological Studies
- Enzyme Inhibition : Investigations have revealed that the compound may act as an inhibitor for certain enzymes, modulating their activity through competitive inhibition mechanisms.
- Receptor Interaction : The compound's ability to interact with various biological macromolecules makes it a candidate for further exploration in receptor-targeted therapies.
3. Material Sciences
- Synthesis of Heterocyclic Compounds : As a versatile building block, this compound can be utilized to synthesize more complex heterocyclic structures, which are valuable in pharmaceuticals and agrochemicals.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
| Study Focus | Model Used | Key Findings |
|---|---|---|
| Breast Cancer | MDA-MB-231 Xenografts | Significant reduction in tumor volume compared to controls. |
| Inflammation | Carrageenan-induced edema | Marked decrease in swelling and pain responses. |
Mechanism of Action
The mechanism of action of 2-{4-[5-Tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrazolo[1,5-a]pyrimidine Core
Position 3 Modifications
- Phenyl vs. introduces 2,4-dichlorophenyl and 4-fluorophenyl groups, which may enhance halogen bonding but increase molecular weight .
Position 5 Modifications
- Tert-butyl vs. Trifluoromethyl or Bis(trifluoromethyl)phenyl: The tert-butyl group (target compound) offers steric hindrance and moderate lipophilicity (logP ~4.2).
Position 7 Modifications
- Piperazine-Ethanol vs. Piperidine or Morpholine: describes a piperidine-linked analog, which may reduce solubility due to the absence of the ethanol group . substitutes piperazine with morpholine, limiting hydrogen-bonding capacity .
Pharmacokinetic and Physicochemical Properties
<sup>a</sup> Predicted using ChemAxon software.
Key Differentiators and Advantages
Balanced Lipophilicity : The tert-butyl and 4-chlorophenyl groups optimize logP for membrane permeability without excessive hydrophobicity.
Enhanced Solubility: Ethanol substituent outperforms morpholine or piperidine derivatives in polar solvents.
Target Selectivity : The 4-chlorophenyl group may confer specificity for chlorinated-binding pockets in enzymes or receptors.
Biological Activity
The compound 2-{4-[5-Tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol is a derivative of pyrazolo[1,5-a]pyrimidine and has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C22H26ClN5O |
| Molecular Weight | 394.9 g/mol |
| IUPAC Name | This compound |
| CAS Number | 899408-45-8 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Notably, it has been studied for its potential as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine synthesis, which is crucial for the proliferation of certain pathogens and cancer cells .
In Vitro Studies
Research has indicated that This compound exhibits significant inhibitory activity against DHODH. In a series of in vitro assays, this compound demonstrated a higher potency compared to established DHODH inhibitors like brequinar and teriflunomide, suggesting its potential as a therapeutic agent in immunosuppressive therapies .
Antimicrobial Activity
The compound has also shown promising results in antimicrobial assays. For instance, derivatives of pyrazolo compounds have been linked to significant antibacterial and antifungal activities. The structural modifications in the piperazine moiety enhance the compound's ability to penetrate microbial membranes, leading to effective inhibition of growth in various bacterial strains .
Case Studies
Several studies have explored the biological implications of this compound:
- Antiviral Activity : In a study investigating viral replication, the compound was found to inhibit measles virus replication effectively. This suggests that compounds with similar structures may be useful in developing antiviral therapies .
- Anticancer Properties : The inhibition of DHODH by this compound has been correlated with reduced cell proliferation in cancer cell lines. This highlights its potential application in oncology as a chemotherapeutic agent targeting rapidly dividing cells .
- Neuroprotective Effects : Some derivatives have demonstrated neuroprotective effects by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with neurodegenerative diseases such as Alzheimer's. The selective inhibition indicates potential for treating cognitive decline related to these conditions .
Comparative Analysis with Similar Compounds
The biological activity of This compound can be compared with other pyrazolo derivatives:
| Compound | Activity Type | IC50 (µM) |
|---|---|---|
| 5-tert-butyl-3-(4-chlorophenyl)-pyrazolo... | DHODH Inhibition | 50 |
| 5-cyclopropyl-2-(4-(2,6-difluorophenoxy)... | Antiviral | 30 |
| Pyrazole-based AChE inhibitors | Neuroprotective | 46.42 (BChE) |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-{4-[5-Tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol?
- Methodology : Synthesis typically involves multi-step reactions:
Core formation : Construct the pyrazolo[1,5-a]pyrimidine scaffold via cyclocondensation of aminopyrazoles with β-diketones or equivalents .
Piperazine coupling : Introduce the piperazine moiety using nucleophilic substitution or transition metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig conditions) .
Ethanol side-chain addition : Functionalize the piperazine nitrogen with 2-bromoethanol or similar reagents under basic conditions (e.g., K₂CO₃ in DMF) .
- Key conditions : Use anhydrous solvents (e.g., DCM, THF), inert atmospheres, and catalysts like Pd(OAc)₂ for coupling steps .
Q. How is the molecular structure of this compound validated?
- Techniques :
- X-ray crystallography : Resolve absolute configuration and confirm piperazine-pyrimidine ring connectivity .
- NMR spectroscopy : ¹H/¹³C NMR (e.g., δ ~3.5 ppm for piperazine protons; tert-butyl singlet at ~1.3 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ ion) .
Advanced Research Questions
Q. What strategies optimize reaction yields during synthesis?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in piperazine coupling, while THF improves cyclization efficiency .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12h to 2h) and improves regioselectivity in pyrazolo-pyrimidine formation .
- Workflow refinement : Use scavenger resins (e.g., MP-TsOH) to remove excess reagents in multi-step protocols .
Q. How can researchers address contradictions in reported biological activity data?
- Approach :
Assay standardization : Replicate experiments under controlled conditions (pH, temperature, solvent purity) .
Dose-response profiling : Establish EC₅₀/IC₅₀ values across multiple cell lines to differentiate target-specific vs. off-target effects .
Orthogonal assays : Validate enzyme inhibition (e.g., kinase assays) with cellular viability tests (MTT/XTT) to confirm mechanistic relevance .
- Case study : Conflicting cytotoxicity reports may arise from solvent residues (e.g., DMSO >0.1% alters membrane permeability); use LC-MS to verify compound purity .
Q. What computational tools predict the compound’s pharmacokinetic properties?
- ADME modeling :
- Software : SwissADME or pkCSM to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions .
- Key parameters : High logP (>3) suggests tissue accumulation; tert-butyl groups may reduce metabolic clearance .
Data Contradiction Analysis
Q. Why do solubility studies report divergent results for this compound?
- Root cause : Polymorphism or amorphous/crystalline form differences alter solubility .
- Resolution :
- Characterize solid-state forms via PXRD and DSC .
- Use co-solvents (PEG-400, cyclodextrins) to enhance aqueous solubility for in vitro assays .
Q. How to interpret variability in thermal stability data?
- Factors : Decomposition pathways (e.g., tert-butyl group cleavage at >200°C) depend on heating rate and atmosphere (N₂ vs. air) .
- Method : Perform TGA-MS under inert conditions to identify degradation products and refine storage recommendations .
Experimental Design Recommendations
- In vitro bioactivity :
- Scale-up synthesis :
- Process : Use flow chemistry for piperazine coupling to improve reproducibility and safety .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
